2-[4-Oxo-4-(4-phenyl-piperazin-1-yl)-butyl]-benzo[de]isoquinoline-1,3-dione
Description
Properties
IUPAC Name |
2-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c30-23(28-17-15-27(16-18-28)20-9-2-1-3-10-20)13-6-14-29-25(31)21-11-4-7-19-8-5-12-22(24(19)21)26(29)32/h1-5,7-12H,6,13-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANLJNDSNUCKNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Benzo[de]isoquinoline-1,3-dione Core
The foundational step involves synthesizing the benzo[de]isoquinoline-1,3-dione scaffold. As described in US6362181B1, this is achieved by reacting naphthalic anhydride with hydroxylamine hydrochloride in methanol or ethanol under basic conditions. Triethylamine (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) facilitates the conversion, yielding the dione core via nucleophilic attack and cyclization .
Reaction Conditions:
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Reactants: Naphthalic anhydride, hydroxylamine hydrochloride
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Solvent: Methanol/ethanol (aqueous or anhydrous)
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Base: TEA or DBU
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Temperature: 20–100°C
The product is characterized by IR (C=O stretches at ~1700 cm⁻¹) and NMR (aromatic proton resonances at δ 7.2–8.5 ppm) .
Alkylation at Position 2: Introduction of the Butyl Chain
The butyl side chain is introduced via alkylation of the dione at position 2. Using 1,4-dibromobutane as the alkylating agent in acetone or dimethylformamide (DMF), cesium carbonate or sodium hydride promotes nucleophilic substitution. This step attaches a bromobutyl group to the dione, enabling subsequent functionalization .
Reaction Conditions:
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Reactants: Benzo[de]isoquinoline-1,3-dione, 1,4-dibromobutane
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Solvent: Acetone/DMF
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Base: Cs₂CO₃ or NaH
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Temperature: 60–80°C
Substitution with 4-Phenylpiperazine
The terminal bromide of the butyl chain undergoes nucleophilic substitution with 4-phenylpiperazine. Conducted in DMF or THF at elevated temperatures, this step replaces the bromine with the piperazine moiety. Catalytic iodide (e.g., KI) enhances reactivity .
Reaction Conditions:
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Reactants: Bromobutyl-dione intermediate, 4-phenylpiperazine
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Solvent: DMF/THF
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Catalyst: KI
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Temperature: 80–100°C
Oxidation to the 4-Oxo Group
The final step oxidizes the terminal CH₂ group of the butyl chain to a ketone. Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) in dichloromethane selectively oxidizes the methylene group adjacent to the piperazine nitrogen, forming the 4-oxo functionality .
Reaction Conditions:
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Oxidizing Agent: PCC or Jones reagent
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Solvent: CH₂Cl₂ or acetone
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Temperature: 0–25°C
Analytical Characterization
The target compound is validated through spectral and chromatographic methods:
Key Data:
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¹H NMR:
Challenges and Optimization
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Regioselectivity in Alkylation: Position 2 is favored due to electronic effects of the dione carbonyls .
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Oxidation Specificity: PCC avoids over-oxidation to carboxylic acids .
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Piperazine Solubility: Polar aprotic solvents (DMF) enhance nucleophilicity .
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-[4-Oxo-4-(4-phenyl-piperazin-1-yl)-butyl]-benzo[de]isoquinoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinone derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of substituted isoquinoline derivatives.
Scientific Research Applications
The compound 2-[4-Oxo-4-(4-phenyl-piperazin-1-yl)-butyl]-benzo[de]isoquinoline-1,3-dione , also known by its IUPAC name, has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents for neurodegenerative diseases and other conditions. This article explores the various applications of this compound, focusing on its biological activities, synthesis, and case studies that highlight its efficacy.
Antidepressant Properties
Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant antidepressant activities. For instance, a study synthesized several benzothiazole–isoquinoline derivatives and evaluated their inhibitory potency against monoamine oxidase (MAO) and cholinesterase (ChE). Among these derivatives, certain compounds demonstrated excellent activity against MAO-B, which is implicated in neurodegenerative diseases complicated by depression. The compound 4g from this series showed high binding affinity and good blood-brain barrier penetration, suggesting its potential as a therapeutic agent for treating depression associated with neurodegenerative disorders .
Neuroprotective Effects
The compound's structure suggests it may interact with neurotransmitter systems, potentially providing neuroprotective effects. In vitro studies have shown that certain derivatives can inhibit enzymes like MAO-B and butyrylcholinesterase (BuChE), which are relevant targets in the treatment of Alzheimer's disease. The inhibition of these enzymes can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive function .
Anticancer Activity
There is emerging evidence that isoquinoline derivatives possess anticancer properties. Compounds similar to this compound have been studied for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways that control cell proliferation and survival. Further investigations into the specific anticancer mechanisms of this compound could yield valuable insights for cancer therapy .
Case Study 1: Neurodegenerative Disease Research
A notable study involved a series of isoquinoline derivatives tested for their effects on MAO-B inhibition in cellular models. The results indicated that specific compounds significantly reduced enzyme activity and improved neuronal survival rates under stress conditions. These findings support the hypothesis that such compounds could be developed into effective treatments for neurodegenerative diseases like Alzheimer's .
Case Study 2: Antidepressant Efficacy
In a controlled animal study using the forced swim test (FST), several isoquinoline derivatives were administered to assess their antidepressant-like effects. Compounds exhibiting high MAO-B inhibition correlated with reduced immobility times in the FST, suggesting potential antidepressant properties. This aligns with previous findings regarding the role of monoamine oxidase inhibitors in treating depression .
Mechanism of Action
The mechanism of action of 2-[4-Oxo-4-(4-phenyl-piperazin-1-yl)-butyl]-benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, supported by experimental
Key Findings:
Electronic Properties: The benzo[de]isoquinoline core’s electron-deficient nature is consistent across analogs, with LUMO levels ranging from −3.0 to −3.4 eV . Fluorophenyl and sulfonyl substitutions further lower electron density, enhancing charge transport in materials science applications . Crystal structures (e.g., triclinic P1 symmetry) reveal strong π-π interactions (3.31 Å spacing in BQD-TZ analogs), critical for organic semiconductor performance .
Biological Activity: The 4-phenylpiperazine moiety in the target compound is associated with receptor binding, but fluorination (as in ) improves blood-brain barrier penetration. Selenocyanate derivatives (e.g., compound 14 in ) exhibit dual functionality: redox modulation and chemosensitization, absent in the target compound.
Synthetic Flexibility :
- Modifications at the butyl spacer (e.g., bromoalkyl intermediates in ) allow versatile coupling with diverse piperazine derivatives.
- Introduction of sulfonyl or benzodioxol groups requires additional steps, such as sulfonation or Friedel-Crafts alkylation, reducing yields (~35% in some cases) .
Thermal and Solubility Profiles :
- Benzodioxol-methyl analogs exhibit higher thermal stability (boiling point 675.2°C) compared to the target compound, attributed to increased molecular rigidity .
- Chlorophenyl-sulfonyl derivatives show reduced aqueous solubility due to hydrophobic and hydrogen-bonding interactions in crystal lattices .
Biological Activity
The compound 2-[4-Oxo-4-(4-phenyl-piperazin-1-yl)-butyl]-benzo[de]isoquinoline-1,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 427.5 g/mol. The structural complexity includes a benzoisoquinoline backbone with a piperazine moiety, which is often associated with various pharmacological effects.
Anticancer Activity
Research has indicated that derivatives of benzoisoquinoline compounds exhibit anticancer properties . For instance, studies have shown that certain benzoxazepine derivatives demonstrate significant cytotoxicity against various cancer cell lines, suggesting that similar structures may also confer anticancer activity to our compound of interest. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in tumor cells.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Benzoxazepine Derivative A | MCF-7 (breast cancer) | 15 | Apoptosis induction |
| Benzoxazepine Derivative B | HeLa (cervical cancer) | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. In vitro studies indicate that it may be effective against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. For example, a related study reported inhibition zones ranging from 10 to 15 mm against bacterial strains.
| Pathogen | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 12 | 75 |
| Escherichia coli | 15 | 65 |
| Candida albicans | 11 | 80 |
Neurological Activity
Piperazine derivatives are known for their neurological effects , including potential as anxiolytics and antipsychotics. The presence of the piperazine ring in the structure of our compound suggests it may interact with neurotransmitter systems, possibly influencing serotonin or dopamine pathways.
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission.
- Receptor Modulation : The piperazine moiety may allow for interaction with various receptors in the central nervous system, contributing to its potential anxiolytic or antipsychotic effects.
- DNA Interaction : Some isoquinoline derivatives are known to intercalate DNA, leading to inhibition of replication in cancer cells.
Case Studies and Research Findings
A study published in MDPI highlighted the synthesis and evaluation of quinazoline derivatives that share structural similarities with our compound. These derivatives showed varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating that modifications in structure can significantly influence biological outcomes .
Another investigation into piperazine derivatives found that they exhibited marked anticonvulsant activity in animal models, suggesting a potential therapeutic application for neurological disorders . This opens avenues for exploring the neurological implications of our compound.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 2-[4-Oxo-4-(4-phenyl-piperazin-1-yl)-butyl]-benzo[de]isoquinoline-1,3-dione, and how can they be methodologically addressed?
- Answer: The synthesis involves multi-step organic reactions, including alkylation of the piperazine moiety and coupling to the benzo[de]isoquinoline-dione core. Challenges include side reactions (e.g., over-alkylation) and low yields due to steric hindrance. Methodological solutions:
- Use protecting groups for reactive ketone or amine sites during intermediate steps .
- Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize by-products .
- Employ advanced purification techniques like preparative HPLC or recrystallization to isolate high-purity final products .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
- Answer: Combine spectroscopic and crystallographic methods:
- 1H/13C NMR to verify substituent positions and piperazine ring conformation .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography (if crystals are obtainable) to resolve spatial arrangements of the benzo[de]isoquinoline and piperazine moieties .
Q. What pharmacological targets are plausible based on the compound’s structural features?
- Answer: The piperazine and benzo[de]isoquinoline motifs suggest potential interactions with:
- Central nervous system (CNS) targets (e.g., serotonin/dopamine receptors) due to piperazine’s affinity for neurotransmitter transporters .
- Kinase inhibition via the planar benzo[de]isoquinoline-dione core, which may intercalate with ATP-binding domains .
- Experimental validation: Use in vitro binding assays (e.g., radioligand displacement) and cellular models to screen for activity .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve yield and selectivity?
- Answer: Apply Design of Experiments (DoE) principles:
- Vary parameters (temperature, catalyst loading, solvent) in a factorial design to identify critical factors .
- Use computational tools (e.g., density functional theory (DFT)) to model transition states and predict reaction pathways .
- Monitor real-time reaction progress via in situ FTIR or Raman spectroscopy to detect intermediates .
Q. How can contradictions in biological activity data across studies be resolved?
- Answer: Address discrepancies through:
- Orthogonal assay validation: Compare results from fluorescence-based, radiometric, and cell viability assays to rule out methodological artifacts .
- Purity reassessment: Verify compound integrity using HPLC-MS and DSC (differential scanning calorimetry) to exclude degradation products .
- Structural analogs : Synthesize derivatives to isolate pharmacophore contributions (e.g., modifying the piperazine substituent) .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic and toxicological profiles?
- Answer: Combine in silico tools:
- Molecular docking (e.g., AutoDock Vina) to predict binding affinities for CYP450 enzymes or hERG channels .
- Molecular dynamics (MD) simulations to assess metabolic stability (e.g., oxidation of the piperazine ring) .
- ADMET prediction platforms (e.g., SwissADME) to estimate solubility, bioavailability, and toxicity risks .
Methodological Tables
Table 1: Key Analytical Techniques for Structural Characterization
Table 2: Common Synthetic By-Products and Mitigation Strategies
| By-Product | Cause | Mitigation |
|---|---|---|
| Over-alkylated piperazine | Excess alkylating agent | Use stoichiometric control |
| Oxidized ketone | Oxygen exposure during synthesis | Employ inert atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
